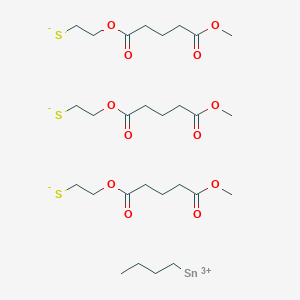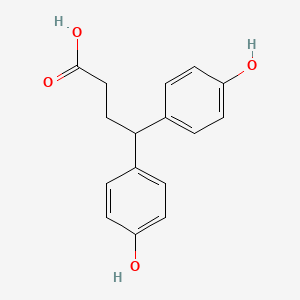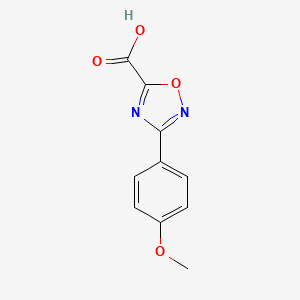
(S)-tert-Butyl 3-(methylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 3-(methylamino)butanoate is a chemical compound with the molecular formula C9H19NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(methylamino)butanoate typically involves the reaction of tert-butyl 3-bromobutanoate with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The tert-butyl group serves as a protecting group, which can be removed later in the synthesis process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 3-(methylamino)butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(S)-tert-Butyl 3-(methylamino)butanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 3-(methylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biological processes such as signal transduction, gene expression, and cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-(methylamino)butanoate: The non-chiral version of the compound.
tert-Butyl 3-(amino)butanoate: Lacks the methyl group on the amino moiety.
tert-Butyl 3-(ethylamino)butanoate: Contains an ethyl group instead of a methyl group.
Uniqueness
(S)-tert-Butyl 3-(methylamino)butanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications .
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(methylamino)butanoate |
InChI |
InChI=1S/C9H19NO2/c1-7(10-5)6-8(11)12-9(2,3)4/h7,10H,6H2,1-5H3/t7-/m0/s1 |
Clé InChI |
SEWLXVPMNZROPH-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](CC(=O)OC(C)(C)C)NC |
SMILES canonique |
CC(CC(=O)OC(C)(C)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12275738.png)

![Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester](/img/structure/B12275749.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275752.png)
![tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B12275756.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B12275766.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275770.png)
![(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine](/img/structure/B12275771.png)


![2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine](/img/structure/B12275792.png)


